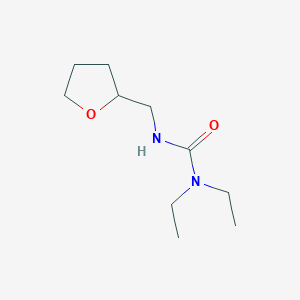![molecular formula C20H18N2O4S B4235777 2-methyl-5-{[(4-phenoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B4235777.png)
2-methyl-5-{[(4-phenoxyphenyl)amino]sulfonyl}benzamide
Overview
Description
2-methyl-5-{[(4-phenoxyphenyl)amino]sulfonyl}benzamide, also known as MPAPS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It belongs to the class of sulfonamide compounds and is known for its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-methyl-5-{[(4-phenoxyphenyl)amino]sulfonyl}benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which plays a key role in the production of prostaglandins, leading to its anti-inflammatory effects. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
2-methyl-5-{[(4-phenoxyphenyl)amino]sulfonyl}benzamide has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation, reduce tumor growth, and exhibit antibacterial activity. It has also been shown to have an effect on the central nervous system, with studies suggesting that it may have potential as a treatment for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-methyl-5-{[(4-phenoxyphenyl)amino]sulfonyl}benzamide in lab experiments is its unique chemical properties, which make it a versatile building block for the synthesis of novel materials. Additionally, its anti-inflammatory and anti-cancer properties make it a promising candidate for drug development. However, one of the limitations of using 2-methyl-5-{[(4-phenoxyphenyl)amino]sulfonyl}benzamide is its complex synthesis method, which requires specialized equipment and expertise.
Future Directions
There are many potential future directions for the use of 2-methyl-5-{[(4-phenoxyphenyl)amino]sulfonyl}benzamide in scientific research. One area of interest is its potential as a fluorescent probe for detecting metal ions. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential as a treatment for various diseases. Furthermore, the synthesis of novel materials using 2-methyl-5-{[(4-phenoxyphenyl)amino]sulfonyl}benzamide as a building block is an area of research that is expected to continue to grow in the future.
Conclusion:
In conclusion, 2-methyl-5-{[(4-phenoxyphenyl)amino]sulfonyl}benzamide is a unique chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its complex synthesis method, anti-inflammatory, anti-cancer, and antibacterial properties, and ability to act as a building block for novel materials make it a promising candidate for drug development and other scientific research applications. Further research is needed to fully understand its mechanism of action and to explore its potential in various areas of scientific research.
Scientific Research Applications
2-methyl-5-{[(4-phenoxyphenyl)amino]sulfonyl}benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for drug development. It has also been used in the synthesis of novel materials, such as metal-organic frameworks and covalent organic frameworks, due to its ability to act as a building block. Additionally, 2-methyl-5-{[(4-phenoxyphenyl)amino]sulfonyl}benzamide has been studied for its potential use as a fluorescent probe for detecting metal ions.
properties
IUPAC Name |
2-methyl-5-[(4-phenoxyphenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-14-7-12-18(13-19(14)20(21)23)27(24,25)22-15-8-10-17(11-9-15)26-16-5-3-2-4-6-16/h2-13,22H,1H3,(H2,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDYSPRLVMJWBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(2-chlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4235698.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methoxybenzenesulfonamide](/img/structure/B4235711.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4235718.png)
![3-[2-oxo-2-(2-thienyl)ethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4235719.png)


![2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B4235745.png)
![4-{[(4-fluorobenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4235752.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4235758.png)

![2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4235791.png)
![N-{3-[(4-chlorobenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B4235800.png)